molecular formula C14H12O3 B1584769 4-(4-Methylphenoxy)benzoic acid CAS No. 21120-65-0

4-(4-Methylphenoxy)benzoic acid

Cat. No. B1584769
CAS RN: 21120-65-0
M. Wt: 228.24 g/mol
InChI Key: DCDYPMNXCDXNJZ-UHFFFAOYSA-N
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Description

“4-(4-Methylphenoxy)benzoic acid” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 and is also known by the synonym "4-(p-Tolyloxy)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenoxy)benzoic acid” consists of a benzoic acid group attached to a methylphenoxy group . The compound has 4 freely rotating bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

“4-(4-Methylphenoxy)benzoic acid” is a solid with a melting point of 178-182 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 401.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

1. Liquid Crystal Intermediates

4-(4-Methylphenoxy)benzoic acid serves as an intermediate in the synthesis of various liquid crystal intermediates. These intermediates are crucial in the development of both ferroelectric and antiferroelectric liquid crystals. Such liquid crystals have wide applications in displays and other electro-optic devices. The synthesized intermediates from 4-phenylphenol go through several chemical transformations and are characterized by IR, 1H NMR, and MS techniques for their structure (Dou Qing, 2000).

2. Marine-Derived Fungal Compounds

Compounds related to 4-(4-Methylphenoxy)benzoic acid have been isolated from marine-derived fungi like Aspergillus carneus. These compounds, including phenyl ether derivatives, have been identified and characterized using spectroscopic methods. Their structure and potential bioactive properties, such as antioxidant activities, highlight their importance in natural product research and potential pharmaceutical applications (P. He et al., 2015); (Lan-lan Xu et al., 2017).

3. Biotechnological Applications

4-(4-Methylphenoxy)benzoic acid and its related compounds find applications in biotechnological fields. For instance, enzymatic synthesis using Carboxylase enzymes has been explored for creating compounds like 4-OH benzoic acid from phenol and CO2. This represents a novel and eco-friendly approach in chemical synthesis, demonstrating the potential of biotechnological methods in creating valuable chemical compounds (M. Aresta et al., 1998).

4. Degradation Studies in Soil

The degradation and transformation reactions of phenoxyalkanoic acid herbicides, which are structurally related to 4-(4-Methylphenoxy)benzoic acid, have been studied in soil. These studies are significant for understanding the environmental fate and behavior of such compounds, especially in relation to agricultural practices and environmental pollution (M. D. Müller, H. Buser, 1997).

5. Analytical Chemistry and Material Science

In analytical chemistry and material science, derivatives of 4-(4-Methylphenoxy)benzoic acid are used in various syntheses and characterizations. For example, studies involving enzymatic oxidative polymerization of phenol derivatives and investigations into the binding of phenolic acids to serum proteins. These studies contribute to our understanding of polymer chemistry and biochemistry (Altug Kumbul et al., 2015); (Sujing Yuan et al., 2019).

Safety and Hazards

“4-(4-Methylphenoxy)benzoic acid” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Skin Sens. 1 according to the GHS classification . It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life .

properties

IUPAC Name

4-(4-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYPMNXCDXNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303263
Record name 4-(4-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)benzoic acid

CAS RN

21120-65-0
Record name 21120-65-0
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Record name 4-(4-Methylphenoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4.36 g of 4-methyl-phenol in 70 ml of dry dimethylsulfoxide under nitrogen with stirring is added 9.0 g of potassium t-butoxide. After stirring for 15 minutes, 0.1 g of copper metal is added followed by 10.0 g of 4-iodobenzoic acid. The reactants are stirred under nitrogen while heating at 210° C. for 18 hours. The cooled reaction mixture is extracted with chloroform (2×900 ml) and the remaining water acidified with 2N HCl (pH=3) with ice bath cooling, to give 8.1 g of the desired product. MS(M+H=229.0)
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10 g
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0.1 g
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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